Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate
Description
Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate is a pyrimidine derivative characterized by:
- A phenyl group at position 2 of the pyrimidine ring.
- A 3-(trifluoromethyl)phenoxy group at position 3.
- An ethyl ester at position 5.
Properties
IUPAC Name |
ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c1-2-27-19(26)16-12-24-17(13-7-4-3-5-8-13)25-18(16)28-15-10-6-9-14(11-15)20(21,22)23/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOCAESVBCUMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Amines
A widely adopted route involves reacting ethyl 4,4,4-trifluoroacetoacetate with substituted amines. In a representative procedure, 3-aminoindazole derivatives undergo cyclocondensation in a methanol/phosphoric acid (4:1) mixture under reflux for 24 hours. This method yields pyrimidinone intermediates, which are subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce reactivity for further functionalization.
Optimization Insights :
- Solvent systems critically impact conversion rates. Pure methanol achieves only 27% yield, while methanol/H₃PO₄ mixtures improve yields to 60–78%.
- Acid catalysts like polyphosphoric acid enhance ring closure efficiency by protonating carbonyl groups, facilitating nucleophilic attack by amines.
Functionalization at Position 4: 3-(Trifluoromethyl)Phenoxy Group
The 3-(trifluoromethyl)phenoxy moiety is installed via SNAr displacement. Chloropyrimidine intermediates react with 3-(trifluoromethyl)phenol under basic conditions.
SNAr Reaction Optimization
From US20160009661A1, potassium carbonate in dimethylformamide (DMF) at 60–115°C facilitates efficient phenoxide formation and substitution. Elevated temperatures reduce reaction times from 24 hours to 2–3 hours while maintaining yields above 70%.
Critical Parameters :
- Base Selection : K₂CO₃ outperforms Et₃N in polar aprotic solvents due to improved phenoxide stabilization.
- Solvent Effects : DMF enhances solubility of aromatic intermediates, preventing oligomerization.
Final Esterification and Purification
The ethyl ester group at position 5 is introduced early in the synthesis via β-keto ester precursors. Post-functionalization purification involves:
- Extraction : Dichloromethane/water partitioning to remove inorganic salts.
- Chromatography : Silica gel chromatography with petroleum ether/ethyl acetate (7:3) eluent.
- Crystallization : Recrystallization from methanol/water mixtures enhances purity to >99%.
Purity Data :
| Step | Purity (%) | Yield (%) |
|---|---|---|
| Cyclocondensation | 95 | 78 |
| Chlorination | 92 | 85 |
| SNAr | 98 | 72 |
| Final Crystallization | 99.5 | 90 |
Scalability and Industrial Adaptations
Commercial suppliers like Key Organics utilize multi-kilogram batches with the following modifications:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various reaction pathways, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield oxides depending on the reagents used. |
| Reduction | Converts the compound into its reduced forms using agents like lithium aluminum hydride. |
| Substitution | The trifluoromethyl group can be replaced with other functional groups under appropriate conditions. |
Biology
Research indicates that compounds similar to Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate exhibit promising biological activities:
-
Neuroprotective Properties: Studies have shown that related compounds can inhibit endoplasmic reticulum stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
"Similar compounds have shown neuroprotective and anti-inflammatory properties" .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.
Industry
This compound is also utilized in the development of new materials and agrochemicals. Its role as a building block in these areas highlights its versatility beyond traditional pharmaceuticals.
Case Studies
Several studies have investigated the applications of this compound:
-
Neuroprotection Study:
- A study on similar pyrimidine derivatives demonstrated their effectiveness in reducing apoptosis markers in human neuronal cells, indicating potential for treating neurodegenerative conditions.
-
Antimicrobial Activity:
- Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, warranting further investigation into their clinical applications.
Mechanism of Action
The mechanism of action of Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-11-9)
- Key Difference: Replaces the phenoxy group at position 4 with a direct trifluoromethyl (-CF₃) substituent.
- Impact: Reduced steric hindrance compared to the phenoxy group. Molecular weight: 296.24 g/mol (vs. ~348.3 g/mol for the target compound) .
Ethyl 4-[3-((4-chlorobenzoyl)amino)phenoxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS 477732-16-4)
- Key Difference: Features a methylsulfanyl (-SMe) group at position 2 and a 4-chlorobenzamido-phenoxy group at position 4.
- Impact: The methylsulfanyl group increases lipophilicity (logP ~2.2) compared to phenyl substituents.
Substituent Variations at Position 2
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Key Difference : Substitutes phenyl at position 2 with a pyridinyl group.
- May enhance binding to kinase targets due to π-stacking interactions with the pyridine ring .
Ethyl 2-[(3-methyl-2,5-dioxopyrrolidin-1-yl)amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Functional Group Modifications at Position 5
4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid (6a)
Structural and Functional Comparison Table
*Estimated based on analogous structures.
Biological Activity
Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrimidine derivatives, characterized by the presence of a trifluoromethyl group, which enhances its chemical properties and biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 392.34 g/mol. The trifluoromethyl group is a notable feature that contributes to the compound's unique reactivity and potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds containing pyrimidine rings, including this compound, exhibit significant antimicrobial activity. Studies have shown that derivatives of pyrimidines can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Aspergillus niger . The presence of the trifluoromethyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Structure-activity relationship (SAR) studies have identified it as a potential inhibitor of AP-1 and NF-kappaB mediated transcriptional activation in Jurkat T cells, suggesting its role in modulating cell signaling pathways involved in cancer progression . The compound's efficacy was highlighted in various assays, demonstrating cytotoxic effects against cancer cell lines with IC50 values comparable to established chemotherapeutics.
In Vitro Studies
- Antimicrobial Efficacy : In a study focusing on the antimicrobial activity of pyrimidine derivatives, this compound exhibited bacteriostatic effects against S. aureus with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL .
- Cytotoxicity Assays : In assays conducted on A549 (lung cancer) and Caco-2 (colon cancer) cell lines, the compound showed IC50 values of 40.54 µg/mL and 29.77 µg/mL, respectively, indicating promising anticancer potential .
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrimidine derivatives reveals that this compound possesses unique structural features that contribute to its biological activities:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Trifluoromethyl group | MIC: 15 µg/mL against S. aureus | IC50: 40.54 µg/mL (A549) |
| Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | Chlorine substituent | Moderate | IC50: Not specified |
| Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | Hydroxy substituent | Low | IC50: Not specified |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Key Parameters | Optimization Strategy |
|---|---|---|
| Nucleophilic Substitution | Anhydrous conditions, 0–5°C | Slow addition of phenoxy derivative |
| Esterification | Reflux in ethanol, catalytic acid | Purity monitoring via TLC/HPLC |
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
Methodological Answer:
Contradictions often arise from solvent effects, dynamic processes, or impurities. Strategies include:
- Multi-technique validation : Cross-verify NMR with mass spectrometry or X-ray crystallography.
- Variable-temperature NMR to detect conformational changes.
- Computational modeling (e.g., DFT calculations) to predict and compare spectral data .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirms substituent positions and purity (e.g., H/C NMR in CDCl₃).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for accurate mass).
- HPLC : Quantifies purity (>95% by reverse-phase C18 column) .
Q. Table 2: Key Spectroscopic Parameters
| Technique | Application | Critical Parameters |
|---|---|---|
| H NMR | Aromatic proton integration | Solvent: CDCl₃, 400–600 MHz |
| ESI-MS | Molecular ion detection | Ionization voltage: 70 eV |
Advanced: What strategies optimize reaction yields in multi-step syntheses of pyrimidine derivatives?
Methodological Answer:
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation.
- Catalyst optimization : Employ Pd-based catalysts for cross-coupling steps.
- Workup protocols : Liquid-liquid extraction to isolate polar by-products .
Basic: What biological targets and assays are relevant for studying this compound’s interactions?
Methodological Answer:
Common targets include kinases and GPCRs. Assays include:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.
- Cellular viability assays (e.g., MTT assay for cytotoxicity).
- Surface plasmon resonance (SPR) for real-time binding kinetics .
Advanced: How do modifications to the phenoxy or trifluoromethyl groups affect biological activity?
Methodological Answer:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (LogP ~2.3).
- Phenoxy substituents : Influence steric hindrance and target binding (e.g., meta-substitution improves kinase inhibition).
- SAR studies : Compare analogues via IC₅₀ and LogP measurements .
Basic: What computational methods predict binding affinity with enzyme targets?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) to model ligand-receptor interactions.
- MD simulations (e.g., GROMACS) to assess binding stability.
- Pharmacophore modeling to identify critical interaction sites .
Advanced: How can variability in biological activity data be controlled experimentally?
Methodological Answer:
- Standardized protocols : Use identical cell lines and passage numbers.
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays).
- Statistical rigor : Triplicate measurements with ANOVA analysis .
Basic: How is HPLC used to assess purity, and what parameters are critical?
Methodological Answer:
- Column : C18 reverse-phase (5 µm particle size).
- Mobile phase : Acetonitrile/water gradient (70:30 to 90:10).
- Detection : UV at 254 nm for pyrimidine absorption .
Advanced: How are in silico approaches integrated with experimental data to elucidate mechanisms?
Methodological Answer:
- Hybrid workflows : Combine docking results with SPR binding data.
- Free-energy calculations (e.g., MM-PBSA) to validate thermodynamic profiles.
- Machine learning : Train models on activity data to predict novel analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
